(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate)
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Overview
Description
(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) is a synthetic organic compound characterized by its unique structural configuration. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure consists of an ethanecarbohydrazonate backbone with a benzoyl group attached, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
On an industrial scale, the production of (Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanecarbohydrazonates.
Scientific Research Applications
(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of (Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazide): Similar structure but with a hydrazide group instead of a hydrazonate.
(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazine): Contains a hydrazine group, leading to different reactivity and applications.
Uniqueness
(Z)-(ethyl N-[(Z)-benzoyl]ethanecarbohydrazonate) is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
ethyl (1Z)-N-benzoylethanehydrazonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-9(2)12-13-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNPSYIBHQQMKU-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NNC(=O)C1=CC=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N\NC(=O)C1=CC=CC=C1)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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